

Summary of Evidence on Adefovir Dipivoxil Mitochondrial Toxicity

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Compound Focus: Adefovir Dipivoxil

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Model/Context	Key Findings	Evidence Level & Proposed Mechanism
Human Renal Proximal Tubule Cells (HK-2) [1]	- Significant downregulation of mitochondrial chaperone TRAP1 and succinate dehydrogenase subunit B (SDHB).	
	<ul style="list-style-type: none">• Metabolic Reprogramming: Shift from oxidative phosphorylation to glycolysis; glycogen accumulation.• Impaired mitochondrial membrane potential and respiration; altered mitochondrial ultrastructure. Mechanistic / In vitro: Suggests toxicity via disruption of mitochondrial protein stability and metabolic pathways, not solely through Pol γ inhibition. Clinical Case Report (HIV Patient) [2] - Acute renal failure due to toxic tubular necrosis.• Ultrastructural analysis showed severely enlarged and dysmorphic mitochondria in proximal tubules.• Marked reduction of mtDNA and deficiency of mtDNA-encoded cytochrome c oxidase. Clinical Evidence / In vivo (Human): Strongly associates toxicity with mtDNA depletion, likely from inhibition of DNA Polymerase γ. Rat, Monkey & Woodchuck Models [3] - No significant depletion of mtDNA or changes in mitochondrial enzyme levels (cytochrome c oxidase, citrate synthase) in kidney, liver, or muscle.• No evidence of mitochondrial damage via light/electron microscopy. Animal Toxicology Studies: Indicates a low potential for mitochondrial toxicity in these animal models at tested doses. Human Hepatoblastoma & Skeletal Muscle Cells [4] - No substantial changes in mtDNA content after 9-day treatment with concentrations up to 500-fold higher than clinical peak serum levels. 	

Comparative *In vitro*: Contrasts with toxic analogues (FIAU, ddC); suggests a safer mitochondrial profile in certain cell types. |

Detailed Experimental Protocols from Key Studies

To facilitate your own research, here are the methodologies from two pivotal studies that demonstrated mitochondrial toxicity.

1. Proteomic & Metabolomic Analysis in HK-2 Cells [1]

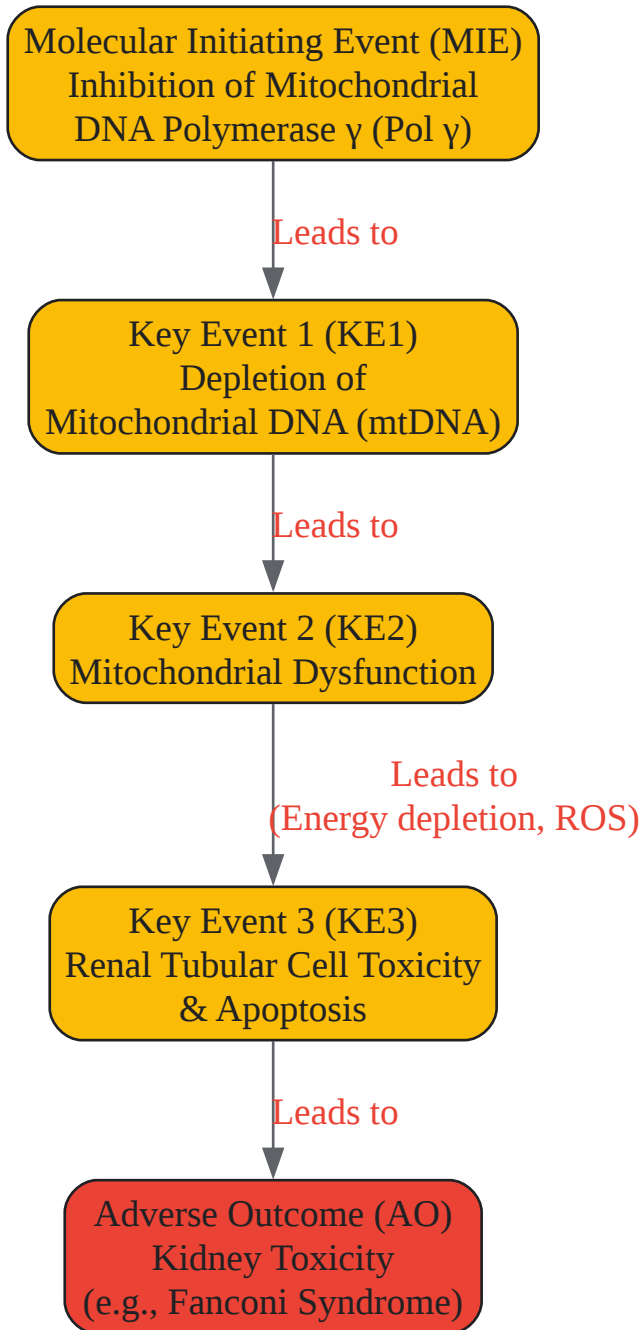
- **Cell Model:** Human renal proximal tubule cells (HK-2).
- **Treatment:** Cells treated with 300 μM and 1000 μM of adefovir for 5 days.
- **Key Assays:**
 - **Mitochondrial Function:** Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) measured using a Seahorse XF Analyzer.
 - **Mitochondrial Membrane Potential (MMP):** Assessed using JC-1 dye (fluorescence shift from red aggregates to green monomers indicates depolarization).
 - **ATP Quantification:** Luminescent ATP determination kit.
 - **Transmission Electron Microscopy (TEM):** For examining mitochondrial ultrastructure and glycogen accumulation.
 - **Proteomics:** To identify differential protein expression (e.g., TRAP1, SDHB).

2. Histopathological & Molecular Analysis in a Human Case [2]

- **Sample:** Renal biopsy from a patient presenting with adefovir-induced acute renal failure.
- **Key Techniques:**
 - **Ultrastructural Examination:** TEM of proximal tubule cells.
 - **Functional Histochemistry:** Staining for mitochondrial enzymes—Cytochrome c Oxidase (COX, partially mtDNA-encoded) and Succinate Dehydrogenase (SDH, nuclear DNA-encoded).
 - **Immunohistochemistry:** Using antibodies against COX subunit I (mtDNA-encoded) and COX subunit IV (nuclear DNA-encoded).
 - **mtDNA Quantification:** Single-renal tubule polymerase chain reaction (PCR) to measure mtDNA copy number.

Proposed Adverse Outcome Pathway (AOP)

The evidence supports a recognized Adverse Outcome Pathway (AOP) for nucleoside analogs like adefovir, linking molecular initiation to organ-level toxicity. The following diagram illustrates this pathway:



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Adverse Outcome Pathway for Adefovir Nephrotoxicity

Interpretation and Research Implications

The conflicting evidence highlights critical considerations for your research and development work:

- **Cell and Model Dependence:** Toxicity is highly dependent on the cellular model, likely due to differences in drug uptake transporters (e.g., OAT1/OAT3 expression in renal cells) [1] [5].
- **Dose and Duration:** The manifestation of toxicity in humans is often linked to prolonged exposure, which may not be fully captured in short-term animal studies [3] [2].
- **Mechanistic Complexity:** While the AOP for Pol γ inhibition is well-established [5], recent findings suggest adefovir may also cause toxicity through other mechanisms, such as dysregulating key mitochondrial proteins like TRAP1 and SDHB, leading to metabolic reprogramming [1].

In summary, while adefovir appears less toxic than other nucleoside analogs like FIAU or ddC, the risk of mitochondrial-driven nephrotoxicity is a tangible clinical concern. For your work, careful screening in relevant renal cell models and monitoring of the extended AOP beyond mtDNA depletion are recommended.

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